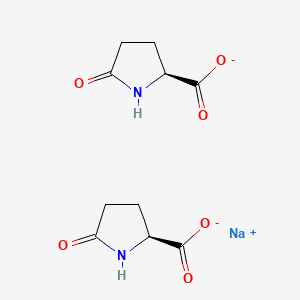

sodium;(2S)-5-oxopyrrolidine-2-carboxylate

Description

Historical Perspectives and Nomenclature in Biochemical Sciences

The discovery of pyroglutamic acid dates back to 1882, when Haitinger found it could be formed by heating glutamic acid to 180°C, a process that results in the loss of a water molecule. wikipedia.orgresearchgate.net In living systems, it is a naturally occurring molecule where the free amino group of L-glutamic acid or L-glutamine cyclizes to form a five-membered lactam ring. wikipedia.orgnih.gov

This compound is known by several names in scientific literature, which can be a source of confusion. The systematic IUPAC name is (2S)-5-oxopyrrolidine-2-carboxylic acid. nih.gov Its various synonyms reflect its structure and historical discovery. The anion, salts, and esters are referred to as pyroglutamate (B8496135), 5-oxoprolinate, or pidolate. wikipedia.org The L-enantiomer, the focus of this article, is the naturally occurring form. wikipedia.org

Table 1: Nomenclature for L-Pyroglutamic Acid

| Type | Name |

|---|---|

| Preferred IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid nih.gov |

| Common Name | L-Pyroglutamic acid nih.gov |

| Other Names | 5-oxo-L-proline nih.gov |

| L-Pidolic acid nih.gov | |

| (S)-(-)-2-Pyrrolidone-5-carboxylic acid nih.gov | |

| L-5-Oxo-2-pyrrolidinecarboxylic acid nih.gov | |

| Abbreviation | pGlu nih.gov |

The formation of an N-terminal pyroglutamate residue on proteins and peptides is a significant post-translational modification. nih.gov This modification can occur spontaneously from N-terminal glutamine or glutamic acid residues or be catalyzed by enzymes known as glutaminyl cyclases. wikipedia.orgnih.gov The presence of this "blocked" N-terminus poses a challenge for protein sequencing techniques like Edman degradation, which requires a free primary amino group. wikipedia.org However, specific enzymes, such as pyroglutamate aminopeptidase (B13392206), can remove the pyroglutamate residue to restore a free N-terminus for analysis. wikipedia.orgnih.gov

Ubiquitous Presence and Biosynthesis Across Diverse Biological Systems

L-pyroglutamate is a truly ubiquitous compound, found in organisms ranging from archaebacteria to humans. researchgate.net Its presence has been identified in various foods, including fruits, vegetables, dairy products, and meat. rupahealth.com In biological systems, it exists both as a free metabolite and as an N-terminal residue in numerous peptides and proteins. researchgate.net Examples of proteins containing N-terminal pyroglutamate include bacteriorhodopsin and many antibodies. wikipedia.orgresearchgate.net This modification can contribute to the structural stability and biological activity of these proteins, protecting them from degradation by exopeptidases. nih.gov

The primary pathway for the biosynthesis of free L-pyroglutamate in animals is the γ-glutamyl cycle (also known as the Meister cycle), which is central to the synthesis and degradation of glutathione (B108866). nih.govtmc.edu This cycle is particularly active in the kidney, liver, and small intestines. tmc.edunih.gov

Biosynthesis within the γ-Glutamyl Cycle:

Glutathione Efflux & Cleavage: Glutathione is transported out of the cell. rupahealth.com

Transpeptidation: The enzyme γ-glutamyl transpeptidase (GGT) cleaves glutathione and transfers its γ-glutamyl moiety to an acceptor amino acid, forming a γ-glutamyl-amino acid. rupahealth.comnih.gov

Cyclization: The γ-glutamyl-amino acid is transported back into the cell, where γ-glutamylcyclotransferase acts on it to release the amino acid and form L-pyroglutamate. rupahealth.comnih.govmosaicdx.com

Alternatively, L-pyroglutamate can be formed from the cyclization of L-glutamine or L-glutamic acid. wikipedia.org This can happen spontaneously under certain conditions, such as acidic pH or high temperatures, or it can be an enzyme-catalyzed reaction. researchgate.netnih.gov In many organisms, including plants and bacteria, enzymes called glutaminyl cyclases (QCs) catalyze the formation of N-terminal pyroglutamate on proteins and peptides. nih.gov

Foundational Significance in Cellular Homeostasis and Metabolism

The significance of L-pyroglutamate lies in its central position as an intermediate metabolite connecting glutamate (B1630785) and glutathione metabolism. researchgate.net Its primary role is within the γ-glutamyl cycle, which is fundamental for maintaining cellular homeostasis. rupahealth.com

The γ-Glutamyl Cycle and Glutathione Homeostasis: The γ-glutamyl cycle is responsible for both the synthesis and recycling of glutathione, the body's major endogenous antioxidant. mosaicdx.comtaylorandfrancis.com L-pyroglutamate is a key intermediate in this pathway. After its formation, L-pyroglutamate is converted to L-glutamate by the ATP-dependent enzyme 5-oxoprolinase. wikipedia.orgresearchgate.net This L-glutamate can then be used to synthesize new glutathione. rupahealth.com The conversion of L-pyroglutamate to L-glutamate is considered the rate-limiting step of the cycle in many tissues, as the activity of 5-oxoprolinase is significantly lower than that of the other cycle enzymes. nih.govmosaicdx.com

Table 2: Key Enzymes of the γ-Glutamyl Cycle

| Enzyme | Function |

|---|---|

| γ-Glutamylcysteine Synthetase | Combines glutamate and cysteine to form γ-glutamylcysteine. mosaicdx.com |

| Glutathione Synthetase | Adds glycine (B1666218) to γ-glutamylcysteine to form glutathione. rupahealth.com |

| γ-Glutamyl Transpeptidase (GGT) | Initiates glutathione breakdown by transferring the γ-glutamyl group. nih.govmosaicdx.com |

| γ-Glutamylcyclotransferase | Converts γ-glutamyl amino acids to L-pyroglutamate. researchgate.netmosaicdx.com |

| 5-Oxoprolinase | Hydrolyzes L-pyroglutamate to L-glutamate, requiring ATP. wikipedia.orgresearchgate.net |

Link to Glutamate Metabolism and Neurotransmission: By being converted into L-glutamate, L-pyroglutamate serves as a precursor and potential reservoir for this crucial excitatory neurotransmitter. wikipedia.orgpnas.org Studies have shown that L-pyroglutamate is actively metabolized in both neuronal and glial cells, with glutamate being the main metabolite. nih.gov This metabolic link suggests that L-pyroglutamate may influence glutamate neurotransmission. nih.gov

Cellular Transport: The transport of L-pyroglutamate across cell membranes is an active, energy-dependent process. wikipedia.orgyoutube.comyoutube.com Research has identified that the Na+-coupled monocarboxylate transporter SLC5A8 plays a predominant role in the renal reabsorption of pyroglutamate. nih.gov This transport is electrogenic, meaning it creates a net movement of charge across the membrane. nih.gov In the nervous system, an efficient uptake system for L-pyroglutamate has been demonstrated in both glial cells and neurons, with glial cells showing a significantly higher transport capacity. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

37675-88-0 |

|---|---|

Molecular Formula |

C10H12N2NaO6- |

Molecular Weight |

279.20 g/mol |

IUPAC Name |

sodium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1 |

InChI Key |

ZIANFPVTVNDULH-QHTZZOMLSA-L |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Biochemical Synthesis and Metabolic Pathways of L Pyroglutamate

Enzymatic Pathways Governing L-Pyroglutamate Formation

The enzymatic formation of L-pyroglutamate is a key post-translational modification for numerous peptides and proteins, influencing their stability and function. pnas.org Two primary enzymes are responsible for this catalytic conversion.

Gamma-glutamyl cyclotransferase (γ-GCT) is an enzyme that plays a role in the γ-glutamyl cycle, a pathway involved in glutathione (B108866) metabolism and the transport of amino acids across cell membranes. ebi.ac.ukmdpi.com γ-GCT catalyzes the conversion of γ-glutamyl dipeptides into 5-oxoproline (pyroglutamate) and a free amino acid. wikipedia.org This reaction is significant for the homeostasis of glutathione. ebi.ac.uk The enzyme has been purified and characterized from various sources, including human erythrocytes. researchgate.net Its activity can modulate the synthesis of glutathione, as γ-glutamyl-L-cysteine is a substrate for both γ-GCT and glutathione synthetase. researchgate.net

Glutaminyl cyclase (QC) is a zinc-dependent metalloenzyme that significantly accelerates the cyclization of N-terminal glutamine residues to form pyroglutamate (B8496135). acs.orgnih.gov This post-translational or co-translational modification is vital for the maturation and stability of many bioactive peptides, including hormones and neuropeptides, by protecting them from degradation by aminopeptidases. pnas.org QC can also catalyze the cyclization of N-terminal glutamate (B1630785), albeit at a slower rate. pnas.orgresearchgate.net The dysregulation of QC activity has been implicated in pathological conditions such as Alzheimer's disease, where it contributes to the formation of pyroglutamated amyloid-β peptides. nih.gov

Non-Enzymatic Mechanisms of L-Pyroglutamate Generation

Beyond enzymatic catalysis, L-pyroglutamate can also be formed through several non-enzymatic mechanisms. These spontaneous reactions are influenced by various physicochemical factors.

N-terminal glutamine and glutamic acid residues in peptides and proteins can undergo spontaneous intramolecular cyclization to form pyroglutamate. nih.govwikipedia.org This non-enzymatic reaction involves a nucleophilic attack of the N-terminal amino group on the side-chain carbonyl carbon, leading to the formation of a lactam ring and the release of ammonia (B1221849) (from glutamine) or water (from glutamic acid). nih.govresearchgate.net The rate of this spontaneous conversion is generally faster for glutamine than for glutamic acid. nih.govnih.gov This process is a common source of heterogeneity in recombinant monoclonal antibodies, where it can occur during production and storage. google.comgoogle.com

| Factor | Effect on Cyclization Rate | Reference |

|---|---|---|

| pH | Increased formation at acidic (pH 4) and basic (pH 8) conditions, with minimal formation around pH 6.2. | google.comacs.org |

| Temperature | Higher temperatures accelerate the rate of cyclization. Formation is detectable after weeks at 37°C and 45°C. | google.comacs.org |

| N-terminal Amino Acid | Glutamine cyclizes more rapidly than glutamic acid. | nih.govnih.gov |

The formation of pyroglutamic acid can be induced by heat. wikipedia.org For instance, heating glutamic acid to high temperatures results in its conversion to pyroglutamic acid through the loss of a water molecule. wikipedia.orgnih.gov This is particularly relevant in biological matrices subjected to high temperatures, such as during the cultivation of hyperthermophilic archaea. nih.govasm.org In one study, the incubation of a yeast extract solution at 78°C and pH 3.0 led to a significant increase in the pyroglutamic acid content over time. nih.gov This thermally induced formation can have inhibitory effects on the growth of certain microorganisms. nih.govnih.gov

A significant challenge in the accurate quantification of glutamine and glutamic acid in metabolomics studies is their artifactual cyclization to pyroglutamic acid within the electrospray ionization (ESI) source of a mass spectrometer. nih.govnih.govacs.org This in-source conversion can be substantial, with studies showing that over 33% and up to nearly 100% of glutamine can be converted to pyroglutamate, depending on the instrument's fragmentor voltage. nih.govnih.govacs.org This phenomenon can lead to the erroneous measurement of all three metabolites. nih.govacs.org To mitigate this issue, it is recommended to use chromatographic conditions that separate the three compounds, employ isotopic internal standards, and optimize mass spectrometry parameters. nih.govnih.gov

| Analyte Concentration | Extent of Conversion | Key Influencing Factor | Reference |

|---|---|---|---|

| 0.39 to 200 µM | Minimum of 33% to almost 100% | Fragmentor Voltage | nih.govnih.govacs.org |

Catabolism and Turnover of L-Pyroglutamate

The metabolic breakdown and turnover of L-pyroglutamate, a cyclized derivative of L-glutamic acid, are crucial for maintaining cellular homeostasis. This process is primarily managed by two key enzymes that ensure the conversion of L-pyroglutamate back into a usable form and regulate the function of proteins and peptides possessing an N-terminal pyroglutamyl residue.

Enzymatic Conversion to L-Glutamate by 5-Oxoprolinase (Pyroglutamate Hydrolase)

The primary pathway for the catabolism of free L-pyroglutamate involves its conversion to L-glutamate, a reaction catalyzed by the enzyme 5-oxoprolinase (also known as pyroglutamate hydrolase or 5-oxo-L-prolinase). nih.govwikipedia.org This enzyme is a key component of the γ-glutamyl cycle, a series of reactions responsible for the synthesis and degradation of glutathione. taylorandfrancis.compnas.org The breakdown of glutathione can lead to the formation of L-pyroglutamate, which is then salvaged by 5-oxoprolinase, converting it back to L-glutamate and thus completing the cycle. taylorandfrancis.compnas.org

5-oxo-L-proline + ATP + 2H₂O → L-glutamate + ADP + Pi wikipedia.org

Studies on 5-oxoprolinase purified from various sources, including rat kidney and wheat germ, have revealed key characteristics of the enzyme. nih.govnih.gov The enzyme from rat kidney has an estimated molecular weight of about 325,000 daltons. nih.gov Its activity is dependent on the presence of specific cations, requiring both a divalent cation, typically Mg²⁺, and a monovalent cation, such as K⁺ or NH₄⁺. nih.govnih.gov The enzyme exhibits a broad pH range for activity, with optimal activity observed around pH 7 and 9.7. nih.gov While ATP is the preferred nucleotide, other purine (B94841) nucleotides like GTP and ITP can substitute for ATP, albeit with much lower efficiency. nih.govnih.gov

The proposed mechanism for the 5-oxoprolinase reaction involves the phosphorylation of the amide carbonyl oxygen of L-pyroglutamate by ATP. nih.gov This creates a phosphorylated intermediate that is subsequently hydrolyzed to yield γ-glutamyl phosphate (B84403), which is then further hydrolyzed to L-glutamate and inorganic phosphate. nih.gov

Interestingly, a novel 5-oxoprolinase has been identified in the bacterium Alcaligenes faecalis that does not require ATP for its activity. nih.gov This enzyme can directly act on L-pyroglutamate to produce L-glutamate. nih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactors/Requirements | Cellular Location/Organism |

| 5-Oxoprolinase (ATP-hydrolysing) | 3.5.2.9 | L-Pyroglutamate, ATP, H₂O | L-Glutamate, ADP, Pi | Mg²⁺ or Mn²⁺, K⁺ or NH₄⁺ | Widespread (e.g., rat kidney, wheat germ, prokaryotes) |

| 5-Oxoprolinase (ATP-independent) | N/A | L-Pyroglutamate, H₂O | L-Glutamate | None | Alcaligenes faecalis |

| Pyroglutamate Aminopeptidase (B13392206) I | 3.4.19.3 | N-terminal pyroglutamyl-peptides, H₂O | L-Pyroglutamate, Peptide with free N-terminus | Cys-His-Asp catalytic triad (B1167595) | Widespread (e.g., bacteria, plants, animals) |

Function of Pyroglutamate Aminopeptidase in N-Terminal Cleavage

While 5-oxoprolinase acts on free L-pyroglutamate, a different class of enzymes, the pyroglutamate aminopeptidases (EC 3.4.19.3), is responsible for the turnover of proteins and peptides that have an N-terminal pyroglutamyl residue. wikipedia.orgebi.ac.uk This N-terminal modification, which can occur spontaneously or be enzymatically catalyzed, renders polypeptides resistant to degradation by most other aminopeptidases. nih.govwikipedia.org

These enzymes are found across all domains of life, from bacteria to mammals. nih.gov Pyroglutamyl-peptidase I, for instance, utilizes a Cys-His-Asp catalytic triad to hydrolyze the peptide bond. ebi.ac.uk The enzyme exhibits broad substrate specificity, acting on a variety of peptides with an N-terminal pyroglutamate. ebi.ac.uk In addition to its role in general protein turnover, pyroglutamate aminopeptidase is involved in the regulation of specific bioactive peptides, such as thyrotropin-releasing hormone (TRH), by catalyzing their degradation. nih.gov Recent research has also highlighted the potential of pyroglutamyl aminopeptidase 1 as a therapeutic target in inflammatory conditions. nih.gov

Biological Roles and Physiological Functions of L Pyroglutamate

L-Pyroglutamate as a Key Metabolite in Fundamental Biochemical Cycles

As a free metabolite, L-pyroglutamate is an integral component of cellular metabolism, with established links to the glutathione (B108866) cycle, glutamate (B1630785) regulation, and cellular protection mechanisms. researchgate.netexlibrisgroup.com

L-pyroglutamate is a crucial intermediate in the γ-glutamyl cycle (or glutathione cycle), a fundamental pathway for the synthesis and degradation of glutathione (GSH). rupahealth.comnih.gov Glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is a principal antioxidant in cells. nih.gov Within this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to produce pyroglutamate (B8496135). nih.gov Subsequently, the enzyme 5-oxoprolinase hydrolyzes the pyroglutamate to L-glutamate, consuming one molecule of ATP in the process, thereby completing the cycle and allowing the glutamate to be reused for glutathione synthesis. rupahealth.comnih.gov

| Enzyme | Role in the Cycle | Substrate | Product | Reference |

|---|---|---|---|---|

| γ-Glutamyl Cyclotransferase | Formation of L-pyroglutamate | γ-Glutamyl amino acid | L-Pyroglutamate | nih.gov |

| 5-Oxoprolinase | Conversion of L-pyroglutamate back to glutamate | L-Pyroglutamate (5-Oxoproline) | L-Glutamate | rupahealth.comnih.gov |

| Glutathione Synthetase | Final step in glutathione synthesis | γ-Glutamylcysteine and Glycine | Glutathione (GSH) | nih.govnih.gov |

Beyond its role in the glutathione cycle, L-pyroglutamate has been proposed to function as a storage molecule or a regulator for glutamate. exlibrisgroup.comwikipedia.org Glutamate is a major excitatory neurotransmitter in the mammalian central nervous system and a central molecule in amino acid metabolism. The reversible conversion between glutamate and the more stable, cyclic form of pyroglutamate could serve as a mechanism to buffer cellular glutamate concentrations. wikipedia.org

Research suggests that pyroglutamic acid can act as an analogue or a reservoir of glutamate. exlibrisgroup.com It has been observed to oppose the action of glutamate in the brain, hinting at a regulatory or modulatory role in neurotransmission. wikipedia.org In the hyperthermophilic archaeon Sulfolobus solfataricus, L-glutamate acts as a significant growth enhancer. However, under the high-temperature and low-pH culture conditions, glutamate spontaneously converts to L-pyroglutamate, which was found to be a potent inhibitor of the organism's growth. nih.gov This demonstrates a scenario where the conversion directly regulates the availability of a critical metabolite, impacting cellular proliferation. nih.gov

There is emerging evidence for L-pyroglutamate's role as an osmoprotectant, a compatible solute that helps organisms survive osmotic stress. researchgate.netexlibrisgroup.com This function is partly inferred from its structural similarity to proline, a well-known osmoprotectant that accumulates in plants and bacteria under conditions of high salinity or drought to balance cellular osmotic potential. nih.gov

L-pyroglutamate is a component of the skin's natural moisturizing factor (NMF), where it acts as a humectant, helping to retain moisture. wikipedia.org In agricultural science, studies have shown that treating plants with L-pyroglutamic acid can enhance their tolerance to water deficit stress, leading to improved yields. researchgate.net This suggests a direct role in osmotic adjustment, facilitating water retention and protecting cellular structures and functions during environmental stress. nih.gov

Post-Translational Pyroglutamylation of Peptides and Proteins

Pyroglutamylation is a common post-translational modification (PTM) where an N-terminal glutamine or glutamic acid residue of a peptide or protein is converted into a pyroglutamate residue. wikipedia.orggoogle.com This modification "blocks" the N-terminus and can have profound effects on the protein's physicochemical properties. wikipedia.orgbiologyinsights.com

The formation of an N-terminal pyroglutamate (pE) can occur through two primary pathways: spontaneous cyclization and enzymatic catalysis. biologyinsights.comresearchgate.netnih.gov

Spontaneous Mechanism: N-terminal glutamine and, to a lesser extent, glutamic acid residues can undergo a non-enzymatic, intramolecular cyclization to form pyroglutamate. nih.govresearchgate.net This reaction for glutamine involves a nucleophilic attack by the N-terminal amino group on the side-chain carbonyl carbon, releasing an ammonia (B1221849) molecule. nih.gov For glutamic acid, the reaction is a dehydration. sci-hub.se The spontaneous conversion from glutamic acid is significantly slower than from glutamine but has been observed under physiological conditions. nih.govresearchgate.net Quantum chemical calculations suggest that water molecules can act as catalysts in this spontaneous process. researchgate.net

Enzymatic Mechanism: The reaction is often accelerated by enzymes known as glutaminyl cyclases (QCs). biologyinsights.comresearchgate.net These enzymes, found in both animals and plants, catalyze the rapid conversion of N-terminal glutamine to pyroglutamate. nih.gov The enzymatic reaction is substantially faster and more efficient than the spontaneous process, especially for glutamine residues. nih.govnih.gov

The cyclization of the N-terminus to a pyroglutamate residue introduces significant structural and functional changes to a protein.

Protein Stability: The formation of the pyroglutamate ring structure protects peptides and proteins against degradation by aminopeptidases, which require a free N-terminal primary amine to function. biologyinsights.comnih.gov This blocking effect increases the half-life of many peptide hormones and other proteins in biological fluids and tissues. nih.govacs.org

Folding, Conformation, and Aggregation: Pyroglutamylation neutralizes the positive charge of the N-terminal amine and increases the hydrophobicity of the peptide. nih.govresearchgate.netresearchgate.net This change can significantly influence protein folding, conformation, and the propensity for aggregation. acs.orgnih.gov In the context of neurodegenerative diseases like Alzheimer's, the pyroglutamylated form of the amyloid-β (Aβ) peptide (pE-Aβ) is considered a key pathogenic species. nih.gov This modified peptide shows a much higher propensity to oligomerize and aggregate than the full-length Aβ. nih.govnih.gov Molecular dynamics studies have shown that pyroglutamylation alters the peptide's dipole moments and solvation properties, shifting its conformational ensemble toward more aggregation-prone states. nih.govresearchgate.netnih.gov This modification can also affect the surface properties of amyloid fibrils, promoting their lateral association and the formation of larger, stable plaques. acs.org For therapeutic proteins like monoclonal antibodies, N-terminal pyroglutamylation is a source of charge heterogeneity that can impact the product's characteristics. sci-hub.seresearchgate.net

| Property | Effect of Pyroglutamylation | Biochemical Consequence | Reference |

|---|---|---|---|

| N-Terminus | Blocks the free primary amine | Increased resistance to aminopeptidases | biologyinsights.comnih.gov |

| Charge | Neutralizes the N-terminal positive charge | Alters electrostatic interactions and pI | sci-hub.senih.gov |

| Hydrophobicity | Increases | Promotes peptide aggregation and membrane interaction | acs.orgnih.govresearchgate.net |

| Conformation | Shifts the conformational ensemble | Influences folding dynamics and secondary structure | nih.govresearchgate.netnih.gov |

| Stability | Increases resistance to enzymatic degradation | Longer in vivo half-life for some peptides | nih.gov |

Modulation of Protein-Protein Interactions and Enzyme Activity

The presence of L-pyroglutamate can significantly modulate the interaction between proteins and the activity of enzymes. This modification, by neutralizing the N-terminal charge and altering its shape, can influence the conformational ensemble of a peptide, making it more hydrophobic and prone to aggregation. nih.gov A notable example is its effect on amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease. The pyroglutamylated forms of Aβ, AβpE3–42 and AβpE11–42, show altered dipole moments and solvation properties, which shift their conformational states and promote aggregation. nih.gov This increased hydrophobicity affects not only self-assembly but also the peptide's interaction with membrane lipids. acs.org

Protective Effects Against Aminopeptidase-Mediated Degradation

One of the most critical functions of the N-terminal pyroglutamate modification is the protection of peptides and proteins from degradation. plos.org The cyclic lactam structure of pyroglutamate is resistant to cleavage by most aminopeptidases, enzymes that sequentially remove amino acids from the N-terminus of a polypeptide. nih.govwikipedia.orgwikipedia.org This blockage prevents enzymatic degradation, thereby increasing the in vivo stability and extending the half-life of many important molecules. nih.govresearchgate.net

This protective mechanism is crucial for the function of numerous peptide hormones and neuropeptides that would otherwise be rapidly inactivated. plos.org The stability conferred by the pyroglutamate cap ensures that these signaling molecules can reach their target receptors and exert their biological effects. To overcome this protective block for analytical purposes, such as in protein sequencing, specific enzymes known as pyroglutamate aminopeptidases are required to cleave the pyroglutamate residue and expose a free N-terminus. wikipedia.orgwikipedia.orgsigmaaldrich.comtakarabio.com

Occurrence in Neuromodulatory Peptides and Hormones

The protective nature of the pyroglutamate residue explains its prevalence in a variety of essential neuromodulatory peptides and hormones. This modification is integral to their structure and function.

| Hormone/Peptide | Description | Key Functions |

| Thyrotropin-Releasing Hormone (TRH) | A tripeptide hormone (pGlu-His-Pro-amide) synthesized in the hypothalamus. wikipedia.orgsigmaaldrich.comcaymanchem.com | Stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. wikipedia.orgyourhormones.info It acts as the primary regulator of thyroid gland function. yourhormones.info |

| Luteinizing Hormone-Releasing Hormone (LHRH/GnRH) | A decapeptide hormone also produced in the hypothalamus. Its structure begins with pyroglutamate (pyroGlu). wikipedia.org | Responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, controlling reproductive function. wikipedia.orgwikipedia.org |

| Neurotensin | A 13-amino acid neuropeptide found in the central nervous system and gastrointestinal tract. nih.gov | Functions in neurotransmission and has hormonal roles. The N-terminal pyroglutamate is a native modification crucial for its activity. nih.gov It has been shown to increase the release of endogenous glutamate in the neostriatum. ul.ie |

Table 1: Occurrence of L-Pyroglutamate in Key Hormones and Peptides. This table details the presence and primary roles of L-pyroglutamate in major neuromodulatory and hormonal molecules.

Presence in Immunoglobulins, Enzymes, and Structural Proteins

The pyroglutamate modification is not limited to peptide hormones. It is a common post-translational modification found in a wide array of proteins.

Immunoglobulins: N-terminal glutamine and glutamate residues of both the heavy and light chains of antibodies can undergo spontaneous, non-enzymatic conversion to pyroglutamate in vivo. nih.govacs.org This has been observed in human IgG2 antibodies, where pyroglutamate levels increase over time after administration. nih.gov This modification is considered a natural feature of many endogenous and therapeutic antibodies and does not appear to affect their clearance rate. nih.govresearchgate.net

Structural Proteins: The formation of pyroglutamate from N-terminal glutamine or glutamate is a widespread phenomenon in proteins, contributing to their structural stability by protecting against degradation. plos.orgwikipedia.org

L-Pyroglutamate in Cellular Signaling and Regulation

Beyond its structural and protective roles, L-pyroglutamate is actively involved in cellular signaling and the regulation of key physiological pathways.

Modulation of the Brain's Cholinergic System

L-Pyroglutamic acid has been identified as a modulator of the brain's cholinergic system. wikipedia.org It is known to be involved in the metabolic pathways of amino acids like glutamine and is studied for its potential to support cognitive functions such as memory and learning. umich.edu While the precise mechanisms are still under investigation, its action on this neurotransmitter system suggests a role in higher cognitive processes.

Influence on Gene Expression and Specific Metabolic Pathways

L-pyroglutamate and pyroglutamylated molecules can exert significant influence over gene expression and metabolic regulation. A prime example is the regulation of the gene for Pyroglutamylated RF-amide Peptide (QRFP).

QRFP is a neuropeptide involved in a variety of metabolic processes. nih.govoup.com The expression of its gene is sensitive to the body's metabolic state. Research has shown that its expression in adipose tissue is reduced in diet-induced obesity. nih.govoup.com Furthermore, studies have demonstrated specific regulatory mechanisms affecting its gene expression.

| Regulatory Factor | Effect on QRFP Gene Expression | Cellular Context |

| Metabolic Endotoxemia (LPS) | Down-regulates QRFP expression. nih.govoup.com | Macrophages and Adipocytes. nih.gov |

| Interferon-β (IFN-β) | Reduces QRFP expression. nih.gov | Macrophages and Adipocytes. nih.gov |

| Interferon-γ (IFN-γ) | Down-regulates QRFP expression. nih.gov | Macrophages only. nih.gov |

Table 2: Regulation of the Pyroglutamylated RF-amide Peptide (QRFP) Gene. This table summarizes key research findings on the factors that influence the expression of the QRFP gene, highlighting the link between inflammation, metabolic state, and this specific pyroglutamylated peptide system.

The QRFP system, through its receptor GPR103, regulates functions such as food intake, blood pressure, and adipogenesis. oup.comnih.govwikipedia.orgwikipedia.org This demonstrates how a pyroglutamylated peptide is at the center of a crucial regulatory network linking metabolism, the immune system, and neuroendocrine functions. L-pyroglutamate itself is also a metabolite within the glutathione cycle, and its abnormal accumulation can interfere with other pathways, such as by decreasing glutamate binding. wikipedia.orgresearchgate.net

Anti-Enzymatic Actions: Inhibition of Phosphodiesterase-5 (PDE-5), Angiotensin-Converting Enzyme (ACE), and Urease Activities

L-Pyroglutamate, the cyclic lactam of glutamic acid, has demonstrated notable inhibitory effects against several key enzymes implicated in various physiological and pathological processes. Research has specifically highlighted its potential to modulate the activity of Phosphodiesterase-5 (PDE-5), Angiotensin-Converting Enzyme (ACE), and Urease. These anti-enzymatic properties suggest a broader pharmacological potential for this naturally occurring amino acid derivative.

A significant study investigated the inhibitory capacity of pyroglutamic acid (pGlu) against these three enzymes, employing a range of analytical methods to determine its efficacy. nih.govnih.gov The findings from this research provide quantitative data on the compound's inhibitory actions.

Inhibition of Phosphodiesterase-5 (PDE-5)

Phosphodiesterase-5 is an enzyme that plays a crucial role in signal transduction pathways by degrading cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Its inhibition is a key mechanism for the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension. nih.govclevelandclinic.org

In a study utilizing a radioactivity-based assay, pyroglutamic acid was shown to be a potent inhibitor of human recombinant phosphodiesterase-5A1 (PDE5A1). nih.gov The research determined that pyroglutamic acid suppressed the enzyme's activity with a half-maximal inhibitory concentration (IC₅₀) value of 5.23 µM. nih.gov This demonstrated a strong inhibitory effect, which was found to be even more potent than the standard drug, sildenafil (B151) citrate, which had an IC₅₀ of 7.14 µM under the same conditions. nih.gov

Interactive Data Table: PDE-5 Inhibition

| Compound | IC₅₀ (µM) |

| L-Pyroglutamic Acid | 5.23 |

| Sildenafil Citrate (Standard) | 7.14 |

This table summarizes the comparative half-maximal inhibitory concentration (IC₅₀) values against PDE-5A1. Data sourced from Hassan, S. T. S., et al. (2019). nih.gov

Inhibition of Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme is a central component of the renin-angiotensin system (RAAS), which regulates blood pressure. news-medical.netnih.gov ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, and its inhibition is a primary strategy for managing hypertension and heart failure. news-medical.netscholarsresearchlibrary.com

The inhibitory potential of pyroglutamic acid against human ACE was evaluated using a spectrophotometric-based assay. nih.gov The results revealed a significant inhibitory action. At a concentration of 20 µg/mL, pyroglutamic acid inhibited 98.2% of ACE activity. nih.gov This level of inhibition was comparable to that of captopril, a well-established ACE inhibitor, which showed 99.6% inhibition at the same concentration. nih.govnih.gov

Interactive Data Table: ACE Inhibition

| Compound | Concentration | % Inhibition |

| L-Pyroglutamic Acid | 20 µg/mL | 98.2% |

| Captopril (Standard) | 20 µg/mL | 99.6% |

This table presents the percentage of angiotensin-converting enzyme (ACE) inhibition at a specified concentration. Data sourced from Hassan, S. T. S., et al. (2019). nih.gov

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. nih.govresearchgate.net In humans, urease produced by bacteria, such as Helicobacter pylori, is linked to the pathogenesis of gastritis and peptic ulcers. nih.gov Inhibiting urease is a therapeutic strategy to combat such infections. mdpi.com

The anti-urease activity of pyroglutamic acid was assessed through an Electrospray Ionization-Mass Spectrometry-based method. nih.gov The study found that pyroglutamic acid was a remarkable inactivator of the urease-catalyzed reaction. It exhibited an IC₅₀ value of 1.8 µM. nih.gov This indicates a more potent inhibitory effect than the standard urease inhibitor, acetohydroxamic acid, which had an IC₅₀ of 3.9 µM in the same assay. nih.gov

Interactive Data Table: Urease Inhibition

| Compound | IC₅₀ (µM) |

| L-Pyroglutamic Acid | 1.8 |

| Acetohydroxamic Acid (Standard) | 3.9 |

This table displays the comparative half-maximal inhibitory concentration (IC₅₀) values against urease. Data sourced from Hassan, S. T. S., et al. (2019). nih.gov

Analytical Methodologies for L Pyroglutamate Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating L-pyroglutamate and pyroglutamylated molecules from complex mixtures, a crucial step for accurate analysis.

Application of High-Performance Liquid Chromatography (HPLC) for Pyroglutamylated Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and proteins, including those modified with an N-terminal pyroglutamate (B8496135) residue. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most widely used mode for peptide separations due to its high resolution and compatibility with mass spectrometry. hplc.eu The separation is based on the differential partitioning of peptides between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu

The presence of the pyroglutamate modification can alter the retention time of a peptide compared to its non-cyclized glutamine or glutamic acid counterparts, often leading to earlier elution due to a decrease in polarity. This change in retention behavior allows for the separation of pyroglutamylated isoforms from the native forms. nih.gov For instance, a reversed-phase HPLC-mass spectrometry method has been successfully used to separate the pyroglutamic acid-containing light chains from the native light chains of recombinant monoclonal antibodies. nih.gov

Ion-exchange chromatography (IEX) is another valuable HPLC mode for separating charge variants of proteins and peptides that can arise from modifications like pyroglutamate formation. chromatographyonline.com Since the conversion of an N-terminal glutamine to pyroglutamate results in the loss of a positive charge, this can be effectively detected and quantified by IEX. chromatographyonline.com

A simplified and rapid HPLC method for the determination of pyroglutamic acid in peptides involves the enzymatic cleavage of the N-terminal pyroglutamate residue using a thermostable pyroglutamate aminopeptidase (B13392206), followed by isocratic HPLC separation. nih.gov This approach allows for the quantitative estimation of the N-terminal pyroglutamic acid residue in peptides. nih.gov

| Parameter | Typical Conditions for Pyroglutamylated Peptide Analysis by RP-HPLC |

| Column | C18, wide pore (e.g., 300 Å for proteins), 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | ~1.0 mL/min for a 4.6 mm ID column |

| Detection | UV at 214 nm and/or Mass Spectrometry |

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry has become an indispensable tool for the definitive identification and quantification of L-pyroglutamate, both as a free molecule and as a post-translational modification in peptides and proteins.

High-Resolution Mass Spectrometry for Identification and Quantification

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. This accuracy is critical for distinguishing L-pyroglutamate from other molecules with similar nominal masses. The precise mass of L-pyroglutamic acid (C5H7NO3) allows for its confident identification in complex biological samples. mzcloud.orgnist.gov However, even with HRMS, the differentiation between endogenous pyroglutamate and that formed artifactually from glutamine or glutamic acid in the ion source can be challenging without prior chromatographic separation. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Sequencing

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including the sequencing of peptides. nih.govyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. youtube.com The fragmentation pattern provides detailed structural information.

For peptides containing an N-terminal pyroglutamate, the MS/MS spectrum will show a characteristic fragmentation pattern that confirms the presence of this modification. The pyroglutamyl residue influences the fragmentation of the peptide backbone, and specific fragment ions corresponding to the modified N-terminus can be identified. nih.gov This technique is crucial for confirming the identity and location of the pyroglutamate modification within a peptide sequence. nih.govnih.gov The combination of enzymatic digestion, such as with trypsin, followed by LC-MS/MS is a standard workflow for identifying pyroglutamylated peptides in complex protein digests. nih.gov

Electrospray Ionization (ESI-MS) for Enzyme Activity Assays and Reaction Rate Monitoring

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules directly from a liquid solution, making it highly suitable for monitoring enzymatic reactions in real-time. nih.govlibretexts.org This label-free method can be used to perform high-throughput enzyme assays by directly measuring the consumption of substrates and the formation of products. nih.govepfl.ch

In the context of L-pyroglutamate research, ESI-MS has been employed to determine the inhibitory action of pyroglutamic acid against certain enzymes by monitoring the reaction rate. researchgate.net For example, the rate of a urease-catalyzed reaction can be monitored by measuring the concentration of the substrate, urea (B33335), over time in the presence and absence of pyroglutamic acid as a potential inhibitor. researchgate.net The ability to directly measure the analytes without the need for chromogenic or fluorogenic labels offers a significant advantage in terms of accuracy and avoiding potential interferences from the labels themselves. epfl.ch

| ESI-MS Parameters for Enzyme Assay | Example Values |

| Ionization Mode | Positive or Negative |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 100 - 150 °C |

| Nebulizing Gas Flow | Dependent on instrument and flow rate |

| Drying Gas Flow | Dependent on instrument and flow rate |

Methodological Strategies for Mitigating In-Source Cyclization Artifacts in LC-MS/MS-Based Metabolomics

A significant challenge in the analysis of L-pyroglutamate, particularly in metabolomics studies, is the artificial formation of pyroglutamate from glutamine (Gln) and glutamic acid (Glu) within the mass spectrometer's ion source, a phenomenon known as in-source cyclization. nih.govacs.orgnih.gov This artifact can lead to an overestimation of endogenous pyroglutamate levels and an underestimation of glutamine and glutamic acid. nih.govacs.org

Several methodological strategies have been developed to mitigate this issue:

Chromatographic Separation: The most critical strategy is to achieve baseline chromatographic separation of pyroglutamate, glutamine, and glutamic acid before they enter the mass spectrometer. nih.govacs.org If these compounds are separated in time, any pyroglutamate detected at the retention time of glutamine or glutamic acid can be identified as an in-source artifact.

Optimization of MS Source Conditions: The extent of in-source cyclization can be dependent on the ion source parameters, such as the fragmentor or cone voltage. nih.govacs.org Lowering these voltages can significantly reduce the conversion of glutamine and glutamic acid to pyroglutamate. nih.govacs.org For instance, setting the source fragmentation voltage to 0–10 V has been recommended for Orbitrap instruments. nih.govacs.org Other parameters like capillary voltage, nebulizer pressure, and gas temperatures have been shown to have a lesser effect on this cyclization. nih.gov

Use of Isotopic Internal Standards: The use of stable isotope-labeled internal standards for glutamine and glutamic acid (e.g., ¹³C₅,¹⁵N₂-Gln and ¹³C₅,¹⁵N-Glu) can help to correct for the in-source formation of pyroglutamate. nih.govnih.gov By monitoring the formation of labeled pyroglutamate from the labeled standards, the contribution of the artifact to the unlabeled pyroglutamate signal can be estimated and subtracted.

By implementing these strategies, the accuracy and reliability of L-pyroglutamate quantification in metabolomics and other quantitative studies can be dramatically improved. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. It is particularly valuable for the unambiguous identification and quantification of compounds within complex mixtures without the need for extensive separation or purification.

Structural Elucidation of L-Pyroglutamate in Complex Biological Matrices

NMR spectroscopy is instrumental in identifying and characterizing L-pyroglutamate, a cyclized derivative of glutamic acid, within intricate biological samples. This technique allows for the non-destructive analysis of L-pyroglutamate, providing both structural and quantitative data directly from matrices such as food products and protein samples. eurogentec.com

In the field of metabolomics, proton (¹H) NMR is a key technology. Researchers have successfully applied a series of NMR experiments, including two-dimensional methods like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to unambiguously identify L-pyroglutamate in samples like wine. eurogentec.comhygiena.com These advanced techniques help to distinguish the specific signals of L-pyroglutamate from a multitude of other metabolites present in the complex matrix. eurogentec.com For instance, the analysis of Australian wines using ¹H NMR not only confirmed the presence of L-pyroglutamate but also allowed for its quantification, revealing concentrations associated with factors like vintage conditions and growing season climate. eurogentec.com

NMR is also critical in the study of post-translational modifications in proteins, where an N-terminal glutamic acid or glutamine residue can cyclize to form pyroglutamate. wikipedia.org This modification can be problematic for protein sequencing techniques that require a free N-terminus. High-resolution NMR spectroscopy has been employed to study the structural implications of this modification in peptides, such as the amyloid-β (Aβ) peptide associated with Alzheimer's disease. hygiena.com Structural analysis of pyroglutamate-modified Aβ (pE-Aβ) using NOE and chemical shift data has revealed detailed information about its secondary structure, showing, for example, a decreased helical propensity compared to the unmodified peptide under identical conditions. hygiena.com Such structural insights are crucial for understanding the increased aggregation tendency and toxicity of pE-Aβ. hygiena.com Furthermore, NMR has been used to verify the purity of glutamine and glutamic acid standards and to confirm that the formation of pyroglutamate was not present prior to analysis in studies investigating analytical artifacts. nih.gov

| Biological Matrix/Sample Type | NMR Technique(s) Used | Key Findings | Reference |

|---|---|---|---|

| Wine | ¹H NMR, 2D NMR (TOCSY, STOCSY) | Unambiguous identification and quantification of L-pyroglutamate. Concentration linked to vintage conditions. | eurogentec.com |

| Amyloid-β (Aβ) Peptide | 2D NMR (TOCSY, NOESY) | Structural elucidation of the pyroglutamate-modified isoform (pE-Aβ), revealing two helical regions and decreased helical propensity compared to unmodified Aβ. | hygiena.com |

| N-acetyl-L-glutamine solution | ¹H and ¹³C NMR, 2D NMR (TOCSY, GHSQC, etc.) | Identified pyroglutamic acid as one of the decomposition products under harsh conditions (heat, low pH). | creative-proteomics.com |

| Glutamine/Glutamic Acid Standards | NMR Spectroscopy | Confirmed the absence of pyroglutamate in pure standards prior to LC-MS/MS analysis, helping to identify in-source cyclization as an analytical artifact. | nih.gov |

Immunochemical Detection Methods for L-Pyroglutamate

Immunochemical methods utilize the high specificity of antigen-antibody interactions to detect and quantify target molecules. These assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and are suitable for high-throughput screening.

Development and Application of Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique designed for detecting and quantifying substances like proteins, peptides, and antibodies. mdpi.com It leverages specific antibodies to selectively detect a target analyte, making it a valuable method for large-scale studies. creative-proteomics.com While mass spectrometry and NMR provide detailed structural information, ELISA offers a high-throughput alternative for quantification. creative-proteomics.com

The development of an ELISA for L-pyroglutamate involves producing antibodies that specifically recognize the pyroglutamate structure. The general principle involves immobilizing one of the components, either an antibody or an antigen, onto a solid phase, typically a 96-well plate. nih.govcaymanchem.com For L-pyroglutamate detection, a competitive ELISA format is often employed. In this setup, the wells of a microtiter plate are coated with a reference antigen (e.g., a pyroglutamate-conjugated protein). The sample containing the free L-pyroglutamate is then added along with a specific primary antibody that is linked to an enzyme. The free L-pyroglutamate in the sample competes with the coated antigen for binding to the limited amount of enzyme-linked antibody. caymanchem.com After a washing step to remove unbound reagents, a chromogenic substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color produced is inversely proportional to the concentration of L-pyroglutamate in the sample; a lower color signal indicates a higher concentration of the target molecule. caymanchem.com

Alternatively, a sandwich ELISA can be developed. This involves coating the plate with a "capture" antibody that binds to L-pyroglutamate. The sample is added, and any L-pyroglutamate is captured. After washing, a second, enzyme-linked "detection" antibody, which also binds to the captured L-pyroglutamate, is added. The amount of colored product generated by the enzyme's action on a substrate is directly proportional to the amount of L-pyroglutamate in the sample. acs.org Such assays are used to determine the concentration of therapeutic monoclonal antibodies in serum samples. nih.gov The development of these assays requires careful optimization of antibody concentrations, blocking buffers, and incubation times to ensure accuracy and precision. anaspec.comnih.gov

Enzymatic Assays for Characterizing Metabolic Interactions

Enzymatic assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction. They are essential for studying enzyme kinetics and for quantifying the amount or activity of an enzyme in a sample. These assays typically involve monitoring the consumption of a substrate or the production of a product over time.

Measurement of Pyroglutamate Aminopeptidase Activity

Pyroglutamate aminopeptidase (EC 3.4.19.3) is an enzyme that specifically cleaves the N-terminal pyroglutamate residue from proteins and peptides. wikipedia.organaspec.com Measuring its activity is crucial for understanding its role in protein metabolism and for its application in protein sequencing, where it is used to deblock N-terminally modified proteins. fishersci.com

A common method for assaying pyroglutamate aminopeptidase activity is a colorimetric assay. The principle involves incubating the enzyme with a synthetic chromogenic substrate, such as L-Pyroglutamate-β-Naphthylamide or L-pyroglutamyl-p-nitroanilide. wikipedia.org The enzyme hydrolyzes the substrate, releasing pyroglutamic acid and a colored product (β-Naphthylamine or p-nitroanilide). The rate of color formation is measured spectrophotometrically and is directly proportional to the enzyme's activity in the sample.

The reaction for the β-Naphthylamide substrate is as follows: L-Pyroglutamate-β-Naphthylamide + H₂O --(Pyroglutamate Aminopeptidase)--> L-Pyroglutamate + β-Naphthylamine

The released β-Naphthylamine is then typically reacted with a diazo-coupling reagent to produce a stable, colored azo dye, which can be quantified by measuring its absorbance at a specific wavelength, such as 580 nm. One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1.0 nanomole or micromole of the substrate per minute under specified conditions of pH and temperature. wikipedia.orgfishersci.com

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 3.4.19.3 | |

| Substrate | L-Pyroglutamate-β-Naphthylamide or L-pyroglutamate p-nitroanilide | wikipedia.org |

| pH | 7.0 - 8.0 | fishersci.com |

| Temperature | 37 °C | fishersci.com |

| Detection Method | Colorimetric (Spectrophotometry) | |

| Wavelength | 580 nm (for β-Naphthylamide product) |

Assessment of γ-Glutamyl Cyclotransferase Activity

γ-Glutamyl cyclotransferase, also known as Glutaminyl Cyclase (QC) (EC 2.3.2.5), is an enzyme that catalyzes the intramolecular cyclization of N-terminal glutaminyl residues of peptides and proteins to form pyroglutamyl residues. eurogentec.com This modification plays a role in the maturation and stability of various proteins and peptides. Assessing its activity is important for understanding its physiological function and its role in pathologies such as Alzheimer's disease.

The activity of γ-glutamyl cyclotransferase can be measured using a fluorimetric assay, often available as a commercial kit. eurogentec.com This type of assay typically involves a two-step, homogeneous procedure. In the first step, the enzyme-containing sample is incubated with a specific synthetic substrate (e.g., a peptide with an N-terminal glutamine). The γ-glutamyl cyclotransferase in the sample converts the substrate into its pyroglutamate form. eurogentec.com

Advanced Considerations in Sample Preparation and Quality Control for L-Pyroglutamate Analysis

The accurate and reliable quantification of sodium;(2S)-5-oxopyrrolidine-2-carboxylate, commonly known as L-pyroglutamate, in various biological and biopharmaceutical samples is critically dependent on meticulous sample preparation and stringent quality control measures. creative-proteomics.com Effective sample preparation is essential to minimize interference from complex sample matrices and to ensure that the analyte is in a form suitable for the chosen analytical instrument. creative-proteomics.com Concurrently, robust quality control, including the use of standards and reference materials, is fundamental for achieving reproducible and comparable results across different studies and laboratories. creative-proteomics.com

Optimization of Extraction and Derivatization Techniques

The analysis of L-pyroglutamate, particularly when using techniques like gas chromatography (GC) or enhancing detection in liquid chromatography (LC), often necessitates derivatization. chromatographyonline.comnih.gov Derivatization modifies the chemical structure of the analyte to improve its volatility for GC analysis or to enhance its detectability (e.g., by adding a chromophore for UV detection or improving ionization efficiency for mass spectrometry). chromatographyonline.comsci-hub.se The choice of extraction and derivatization strategy depends on the sample matrix, the concentration of L-pyroglutamate, and the analytical method employed.

Extraction Optimization: Solid-phase extraction (SPE) is a widely used technique for isolating and concentrating analytes like L-pyroglutamate from complex biological samples. sci-hub.se The process can be combined with derivatization in a procedure known as solid-phase analytical derivatization (SPAD). sci-hub.se For instance, after protein precipitation from plasma samples with acetonitrile, the supernatant containing amino acids can be further purified and concentrated. One method involves using a strong-anionic ion exchange column for analyte isolation before derivatization and analysis. nih.gov

Statistical experimental design methodologies, such as response surface methodology (RSM), are crucial for optimizing extraction process parameters. preprints.org These strategies allow for the efficient evaluation of multiple variables (e.g., solvent composition, temperature, time, and solid-liquid ratio) to achieve the highest extraction yield and quality in the minimum number of experimental runs. preprints.orgmdpi.com

Derivatization Techniques: Several derivatization methods have been developed for the analysis of L-pyroglutamate and its precursors.

Esterification and Acylation for GC-MS: A two-step derivatization is effective for quantifying γ-glutamyl peptides by converting them to L-pyroglutamate. mdpi.com The first step involves esterification using 2 M HCl in methanol (B129727) at 80°C, which converts the peptides to the methyl ester of pyroglutamate (Me-pGlu). mdpi.com This is followed by a second derivatization step with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C to form the Me-pGlu-PFP derivative, which is suitable for GC-MS analysis in electron-capture negative-ion chemical ionization (ECNICI) mode. mdpi.com

Pentafluorobenzyl Bromide (PFB-Br) Derivatization: For the specific analysis of free L-pyroglutamate, a one-step derivatization with PFB-Br can be used to form the PFB ester, which is then analyzed by GC-MS. mdpi.com

9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization: For LC-MS analysis, pre-column derivatization with Fmoc-Cl is a common strategy. nih.gov In this method, plasma samples, after protein precipitation, are buffered to a pH of 9.5-10 with sodium borate (B1201080) buffer, and then derivatized with Fmoc-Cl in acetonitrile. nih.gov This enhances the chromatographic properties and detection sensitivity of the amino acids. nih.gov

It is important to note that analytical conditions themselves can sometimes lead to the artificial formation of L-pyroglutamate. For example, L-glutamine and L-glutamic acid can cyclize to form L-pyroglutamate non-enzymatically under acidic conditions or at high temperatures, and even within the ion source of a mass spectrometer. acs.orgnih.gov Therefore, optimization must also focus on minimizing this artifact formation during sample processing and analysis. acs.org

Interactive Table 1: Comparison of Derivatization Techniques for L-Pyroglutamate Analysis

| Derivatization Reagent(s) | Analytical Method | Key Process Steps | Target Analyte Form | Reference |

|---|---|---|---|---|

| 2 M HCl/Methanol, then Pentafluoropropionic Anhydride (PFPA) | GC-MS | Two-step: Esterification followed by acylation. | γ-glutamyl peptides (converted to Me-pGlu-PFP) | mdpi.com |

| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS | One-step esterification. | Free L-pyroglutamate (as PFB ester) | mdpi.com |

Implementation of Standardization and Certified Reference Material Utilization

Standardization is a cornerstone of reliable quantitative analysis, ensuring that results are accurate, precise, and comparable over time and between different laboratories. creative-proteomics.com In L-pyroglutamate research, this is achieved through the use of certified reference materials (CRMs) and appropriate calibration strategies, including the use of internal standards. creative-proteomics.com

Certified Reference Materials (CRMs): A CRM is a highly characterized and stable material with one or more certified property values. cpachem.com For L-pyroglutamate, several suppliers offer CRMs or pharmaceutical-grade standards. These materials are essential for method validation, calibration, and quality control. For example, L-Pyroglutamic acid is available as a Pharmaceutical Secondary Standard, which is a CRM, and as a United States Pharmacopeia (USP) Reference Standard. sigmaaldrich.comsigmaaldrich.com These standards come with a certificate of analysis detailing properties such as assay purity (e.g., ≥99.0%), optical purity, and impurity profiles. sigmaaldrich.com The use of such well-defined materials ensures the traceability and accuracy of measurements. cpachem.comsigmaaldrich.com

Interactive Table 2: Examples of Commercially Available L-Pyroglutamic Acid Reference Materials

| Product Name/Type | Supplier | Quality Level/Certification | Assay/Purity | Reference |

|---|---|---|---|---|

| L-Pyroglutamic acid | Sigma-Aldrich | Quality Level 200 | ≥99.0% (T) | sigmaaldrich.com |

| L-Pyroglutamic Acid | LGC Standards | Impurity, API | Not specified | lgcstandards.com |

| L-Pyroglutamic acid | CPAchem | ISO 17034, ISO 17025, ISO 9001 | Not specified | cpachem.com |

| Pyroglutamic Acid USP Reference Standard | Sigma-Aldrich (USP) | Pharmaceutical Primary Standard | Not specified | sigmaaldrich.com |

Internal and External Standardization: For quantitative analysis, calibration curves are often generated using a pure standard of L-pyroglutamate. nih.gov A standard curve plotting the instrument response against known concentrations of the analyte allows for the quantification of L-pyroglutamate in unknown samples. nih.gov For instance, a linear calibration curve for pure L-pyroglutamate has been demonstrated in the range of 10 to 500 pmol. nih.gov

To correct for variations during sample preparation and analysis, such as extraction losses or fluctuations in instrument response, internal standards are frequently used. acs.org An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Stable isotope-labeled analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based methods. acs.org For example, ¹³C₅,¹⁵N₂-Gln and ¹³C₅,¹⁵N-Glu can serve as internal standards to accurately quantify glutamine, glutamate (B1630785), and their in-source conversion to pyroglutamate. acs.org Using such standards allows for the correction of analytical variability, leading to highly accurate and precise measurements. acs.org

L-Pyroglutamate in Neurodegenerative Pathologies

The presence of L-pyroglutamate in the brain is particularly relevant to the field of neurodegenerative diseases. Its formation on specific proteins can trigger a cascade of events leading to neuronal dysfunction and cell death.

Role of Pyroglutamylated Amyloid-β in the Pathogenesis of Alzheimer's Disease and Lewy Body Diseases

In Alzheimer's disease (AD), a modified form of the amyloid-β (Aβ) peptide, known as pyroglutamylated Aβ (pE-Aβ), is considered a key neurotoxic species. This modification makes the Aβ peptide more prone to aggregation, forming the characteristic plaques found in the brains of AD patients. Research indicates that pE-Aβ may act as a seed for the aggregation of other, less harmful forms of Aβ, converting them into more toxic variants. researchgate.net This seeding process is thought to be a critical early event in the pathogenesis of AD.

Studies have shown a strong association between the levels of pE-Aβ and the severity of AD, including a correlation with the hyperphosphorylation of the tau protein, another hallmark of the disease. edpsciences.org Furthermore, pE-Aβ has been implicated in dementia with Lewy bodies (DLB), a neurodegenerative disorder that shares some pathological features with both AD and Parkinson's disease. edpsciences.org In DLB, the accumulation of α-synuclein protein in structures called Lewy bodies is a primary pathological feature. Evidence suggests that pE-Aβ may also influence the aggregation of α-synuclein, highlighting a potential common mechanistic link between these devastating neurodegenerative conditions. nih.gov

Mechanisms of Protein Aggregation and Associated Toxicity Mediated by Pyroglutamylation

The conversion of a glutamate or glutamine residue at the N-terminus of a peptide to L-pyroglutamate is a post-translational modification that significantly alters the physicochemical properties of the protein. This process, known as pyroglutamylation, increases the hydrophobicity of the peptide and neutralizes its charge. researchgate.net These changes make the modified protein more susceptible to misfolding and aggregation.

In the context of amyloid-β, pyroglutamylation enhances its propensity to form stable, toxic oligomers. These oligomers are considered to be the primary neurotoxic species in Alzheimer's disease, capable of disrupting synaptic function and inducing neuronal cell death. The mechanism of toxicity is thought to involve a prion-like behavior, where the pE-Aβ oligomers can template the misfolding and aggregation of other Aβ peptides, leading to the propagation of pathology throughout the brain. researchgate.netnih.gov The increased stability and resistance to degradation of pE-Aβ further contribute to its accumulation and persistent neurotoxicity.

L-Pyroglutamate in Inherited Metabolic Dysregulation

Beyond its role in neurodegeneration, L-pyroglutamate is a key metabolite in the gamma-glutamyl cycle, which is essential for the synthesis and recycling of glutathione (B108866). Inherited defects in this pathway can lead to the accumulation of L-pyroglutamate, resulting in serious metabolic disturbances.

Association with Inborn Errors of Glutathione Metabolism (e.g., Glutathione Synthetase Deficiency, 5-Oxoprolinase Deficiency)

Inborn errors of glutathione metabolism, such as glutathione synthetase (GS) deficiency and 5-oxoprolinase deficiency, are rare genetic disorders that lead to an accumulation of L-pyroglutamate, a condition known as pyroglutamic aciduria or 5-oxoprolinuria. mdpi.comyoutube.comrupahealth.com In GS deficiency, the final step in glutathione synthesis is impaired. This leads to a buildup of the precursor, γ-glutamylcysteine, which is then converted to L-pyroglutamate. nih.gov

Patients with severe GS deficiency can present with a range of symptoms, including metabolic acidosis, hemolytic anemia, and neurological dysfunction. mdpi.com 5-Oxoprolinase deficiency, on the other hand, directly impairs the breakdown of L-pyroglutamate back to glutamate, also leading to its accumulation. While often considered a less severe condition than GS deficiency, it can still be associated with neurological and developmental problems.

Links to Oxidative Stress and Perturbed Glutathione Homeostasis in Metabolic Disorders

Glutathione is a major cellular antioxidant, playing a critical role in protecting cells from damage caused by reactive oxygen species (ROS). The accumulation of L-pyroglutamate is a direct consequence of a dysfunctional glutathione synthesis pathway, indicating a state of perturbed glutathione homeostasis and increased oxidative stress. nih.gov

In conditions such as septic shock, elevated levels of L-pyroglutamate have been observed, correlating with depleted glutathione stores and increased oxidative stress. nih.gov This highlights the importance of the gamma-glutamyl cycle in maintaining cellular redox balance, particularly under conditions of physiological stress. The measurement of urinary or serum L-pyroglutamate can serve as a biomarker for underlying disruptions in glutathione metabolism and the associated oxidative stress. mdpi.com

L-Pyroglutamate in Cancer Biology Research

Emerging research has implicated L-pyroglutamate and the enzymatic machinery responsible for its formation in the context of cancer biology. This involves its role in immune evasion and its potential as a biomarker for certain malignancies.

The formation of L-pyroglutamate on the N-terminus of the CD47 protein is a critical post-translational modification that enables cancer cells to evade the immune system. edpsciences.orgnih.gov This pyroglutamylation is catalyzed by the enzyme glutaminyl-peptide cyclotransferase-like (QPCTL), also known as isoQC. The modified CD47 protein then interacts with the SIRPα receptor on myeloid cells, such as macrophages, sending a "don't eat me" signal that inhibits phagocytosis.

Inhibition of QPCTL has been shown to block the pyroglutamylation of CD47, thereby preventing its interaction with SIRPα and enhancing the ability of macrophages to engulf and destroy tumor cells. nih.gov This makes QPCTL a promising target for cancer immunotherapy.

Furthermore, altered levels of L-pyroglutamate have been observed in various cancers, suggesting its potential as a biomarker. For instance, a significant reduction in pyroglutamic acid has been reported in stomach cancer cells. Conversely, elevated serum levels of pyroglutamic acid have been found in patients with cervical, breast, and pancreatic cancer. researchgate.net Studies have also suggested that pyroglutamic acid may promote inflammation and DNA damage, potentially contributing to the progression of diseases like ulcerative colitis to colorectal cancer.

Interactive Data Table: L-Pyroglutamate in Pathophysiology

| Pathological Area | Specific Condition | Role of L-Pyroglutamate | Key Research Findings |

| Neurodegeneration | Alzheimer's Disease | Formation of neurotoxic pyroglutamylated amyloid-β (pE-Aβ) | pE-Aβ acts as a seed for Aβ aggregation and is associated with disease severity. researchgate.netedpsciences.org |

| Lewy Body Diseases | Potential role in α-synuclein aggregation | pE-Aβ may influence the aggregation of α-synuclein. nih.gov | |

| Inherited Metabolism | Glutathione Synthetase Deficiency | Accumulation due to impaired glutathione synthesis | Leads to pyroglutamic aciduria, metabolic acidosis, and hemolytic anemia. mdpi.comnih.gov |

| 5-Oxoprolinase Deficiency | Accumulation due to impaired breakdown | Results in pyroglutamic aciduria. youtube.com | |

| Cancer Biology | Immune Evasion | N-terminal modification of CD47 | Pyroglutamylation of CD47 is crucial for its "don't eat me" signal to macrophages. edpsciences.orgnih.gov |

| Biomarker Potential | Altered levels in various cancers | Reduced in stomach cancer cells; elevated in serum of cervical, breast, and pancreatic cancer patients. researchgate.net |

An in-depth analysis of this compound, or L-pyroglutamate, reveals its significant and varied roles across different biological systems. This article explores the pathophysiological implications of L-pyroglutamate, focusing on its potential as a cancer biomarker, its connection to metabolic reprogramming in cancer, and its involvement in inflammation. Furthermore, it delves into the compound's functional significance in microbial and fungal systems, particularly in protein stabilization and the regulation of secondary metabolite biosynthesis.

Future Directions and Emerging Research Areas Pertaining to L Pyroglutamate

Development of Advanced Computational Models for Pyroglutamylation Mechanisms

The spontaneous or enzyme-assisted cyclization of N-terminal glutamine or glutamate (B1630785) residues to form L-pyroglutamate (pGlu) is a critical post-translational modification. acs.orgnih.gov Future research is increasingly relying on sophisticated computational approaches to unravel the intricate mechanisms governing this process at an atomic level. nih.gov Advanced techniques like molecular dynamics (MD) simulations and quantum chemical calculations are becoming indispensable for exploring the conformational dynamics and energetics of pyroglutamylation that are often inaccessible to experimental methods alone. nih.govnih.gov These models are crucial for understanding how factors like peptide sequence, local environment, and the presence of catalysts influence the rate and likelihood of pGlu formation. acs.orgresearchgate.net

One area of significant interest is the application of polarizable force fields, such as the Drude polarizable force field, in MD simulations. nih.govresearchgate.net These models provide a more accurate depiction of electrostatic interactions compared to nonpolarizable force fields, offering novel insights into how charge neutralization during pyroglutamylation alters peptide conformation, hydrophobicity, and aggregation propensity. nih.gov Such advanced simulations have been used to study the effects of pyroglutamylation on the amyloid-β (Aβ) peptide, revealing that the modification perturbs the peptide's solvation properties and shifts its conformational ensemble, which may underlie its increased tendency to aggregate in Alzheimer's disease. nih.gov

A key focus of computational research is the elucidation of non-enzymatic pyroglutamylation pathways, which can occur spontaneously in aqueous solutions. researchgate.nettandfonline.com While enzymatic conversion by glutaminyl cyclase is well-known, the non-enzymatic route is also significant, particularly in the context of protein aging and the manufacturing of therapeutic monoclonal antibodies. acs.org Molecular dynamics simulations and quantum chemical calculations, such as those using density functional theory (DFT), are being employed to map the reaction mechanisms and determine the energy profiles of these spontaneous reactions. acs.orgresearchgate.nettandfonline.com

These studies have investigated the role of potential catalysts that are abundant in biological systems, such as water molecules and inorganic phosphate (B84403) ions (H₂PO₄⁻). acs.orgresearchgate.net Calculations have shown that these molecules can act as catalysts by mediating the necessary proton transfers during the cyclization and dehydration steps of pyroglutamylation. acs.orgtandfonline.com By calculating the activation energy barriers for different proposed pathways, researchers can predict their feasibility and relative rates under physiological conditions. For instance, studies have shown that the activation barrier for non-enzymatic pyroglutamylation of N-terminal glutamic acid can be significantly lowered by the presence of water molecules acting as catalysts. researchgate.nettandfonline.com Similarly, H₂PO₄⁻ has been shown to effectively catalyze the cyclization of N-terminal glutamine, with a predicted activation energy that suggests the reaction can proceed more rapidly than other non-enzymatic modifications of amino acids. acs.org The flexibility of the peptide's N-terminus is also a critical factor, as significant conformational changes are required for the reaction to proceed. acs.org

Table 1: Calculated Activation Barriers for Non-Enzymatic Pyroglutamylation Pathways

| N-Terminal Residue | Proposed Catalyst | Computational Method | Calculated Activation Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Glutamic Acid (Glu) | Two Water Molecules | B3LYP Density Functional Theory | 108 | researchgate.nettandfonline.com |

| Glutamic Acid (Glu) | Three Water Molecules | B3LYP Density Functional Theory | 107 | tandfonline.com |

| Glutamine (Gln) | Dihydrogen Phosphate (H₂PO₄⁻) | Density Functional Theory (DFT) | 90–120 (predicted range) | acs.org |

Further Elucidation of L-Pyroglutamate's Role in Plant and Algal Physiology and Stress Responses

In different plant species, the response to L-pyroglutamate can vary. lancs.ac.uk Studies in Arabidopsis thaliana have shown that high concentrations can induce stress, while in wheat, it appears to improve some growth parameters under limited watering conditions. lancs.ac.uk It is hypothesized that L-pyroglutamate may act as a precursor for proline, an important osmoprotectant, under stress conditions, as it can be converted to glutamate within the plant. csic.esresearchgate.net

Research is also exploring the impact of L-pyroglutamate on microorganisms, including algae. Some studies have indicated that L-pyroglutamate can inhibit the growth of certain cyanobacteria, such as Microcystis aeruginosa. researchgate.net Conversely, in hyperthermophilic archaea like Sulfolobus solfataricus, L-pyroglutamate that forms spontaneously from L-glutamate at high temperatures acts as a potent growth inhibitor. nih.govnih.gov This highlights the diverse and context-dependent physiological effects of this compound across different organisms. Future work aims to dissect these complex interactions, potentially leveraging L-pyroglutamate as a biostimulant to enhance crop resilience and productivity in the face of climate change. lancs.ac.uk

Table 2: Observed Effects of L-Pyroglutamate on Various Plant and Microbial Species

| Organism | Condition | Observed Effect | Reference |

|---|---|---|---|

| Lettuce (Lactuca sativa) | Water Deficit Stress | Increased yield (+31%), fresh weight (+37%), photosynthesis rate, and antioxidant defenses. | csic.esresearchgate.net |

| Arabidopsis thaliana | In Vitro Culture | High concentrations led to stress and toxicity symptoms. Altered root growth response to salt stress. | lancs.ac.uk |

| Wheat (Triticum aestivum) | Limited Watering | Some growth parameters appeared to change. | lancs.ac.uk |

| Microcystis aeruginosa (Cyanobacterium) | Algal Culture | Significant growth inhibition at concentrations around 50 mg/l. | researchgate.net |

| Sulfolobus solfataricus (Archaeon) | High-Temperature Culture | Potent growth inhibitor; no growth observed in the presence of 15.5 mM PGA. | nih.gov |

Rational Design and Development of Novel Inhibitors Targeting L-Pyroglutamate-Related Enzymes (e.g., Zinc Metalloendopeptidases)